molecular formula C11H11N3S B2466622 4-Methyl-6-((pyridin-4-ylmethyl)thio)pyrimidine CAS No. 1251543-55-1

4-Methyl-6-((pyridin-4-ylmethyl)thio)pyrimidine

Cat. No.: B2466622
CAS No.: 1251543-55-1
M. Wt: 217.29
InChI Key: HRHWWLWBHCUHHE-UHFFFAOYSA-N
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Description

4-Methyl-6-((pyridin-4-ylmethyl)thio)pyrimidine is a heterocyclic compound that contains both pyrimidine and pyridine rings. This compound is of interest due to its potential biological activities and applications in various fields such as chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-6-((pyridin-4-ylmethyl)thio)pyrimidine typically involves the reaction of 4-methylpyrimidine with pyridin-4-ylmethylthiol under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and a solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction mixture is heated to a specific temperature, often around 80-100°C, for several hours to ensure complete conversion .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired purity of the final product .

Chemical Reactions Analysis

Types of Reactions

4-Methyl-6-((pyridin-4-ylmethyl)thio)pyrimidine can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-Methyl-6-((pyridin-4-ylmethyl)thio)pyrimidine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an antimicrobial, antiviral, and anticancer agent.

    Medicine: Explored for its neuroprotective and anti-inflammatory properties, making it a candidate for the treatment of neurodegenerative diseases and inflammatory conditions.

    Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.

Comparison with Similar Compounds

Similar Compounds

  • 4-Methyl-2-(1,2,3,6-tetrahydropyridin-4-yl)pyrimidine
  • 1,3,4-Thiadiazoles
  • 1,2,4-Triazolopyrimidines

Uniqueness

4-Methyl-6-((pyridin-4-ylmethyl)thio)pyrimidine is unique due to its specific combination of pyrimidine and pyridine rings, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit enhanced stability, selectivity, and potency in various applications .

Properties

IUPAC Name

4-methyl-6-(pyridin-4-ylmethylsulfanyl)pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N3S/c1-9-6-11(14-8-13-9)15-7-10-2-4-12-5-3-10/h2-6,8H,7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRHWWLWBHCUHHE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC=N1)SCC2=CC=NC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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